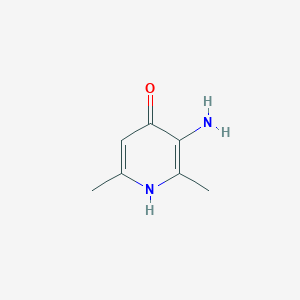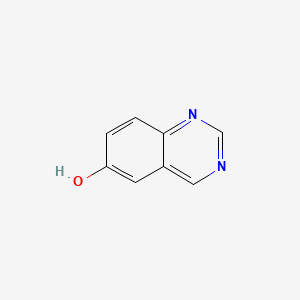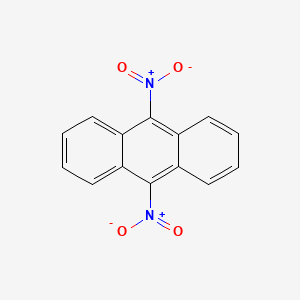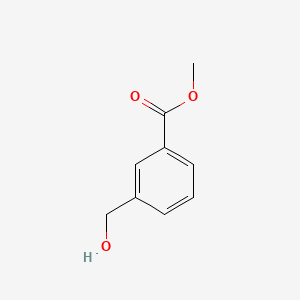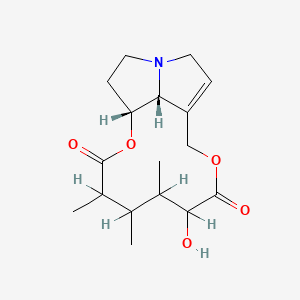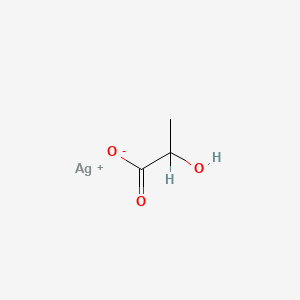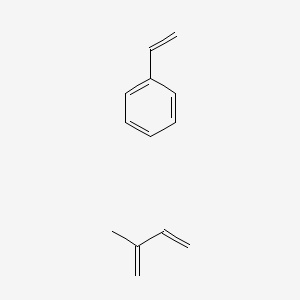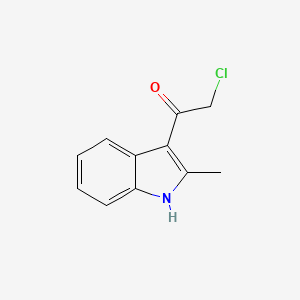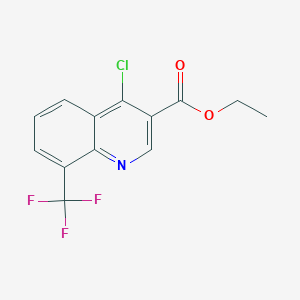
聚硫化物,二叔丁基
描述
Polysulfides, di-tert-Bu is a colorless liquid organic compound with a slight characteristic odor . It is used as an additive in industrial lubricants . It is also used as a sulfur source and reducing agent in organic synthesis reactions .
Synthesis Analysis
Polysulfides can be synthesized through olefin sulfurization, where alkenes and sulfur are heated together at high temperatures . Another method involves the electrochemical synthesis of organic polysulfides from disulfides by sulfur insertion from S8 . The reaction gives a mixture of polysulfides, whose distribution can be influenced by the addition of different amounts of carbon disulfide as a co-solvent .Chemical Reactions Analysis
Polysulfides, di-tert-Bu, particularly tetrasulfides, have been found to be surprisingly effective radical-trapping antioxidants (RTAs) at ambient temperatures . This reactivity persists at elevated temperatures (160 °C), enabling tetrasulfides to eclipse their 1-oxides as RTAs .Physical And Chemical Properties Analysis
Polysulfides, di-tert-Bu is a liquid at 20°C . It has a density of 0.9995 at 20°C . It is slightly soluble in water and volatilizes significantly from the aquatic compartment . It is soluble in mineral oils and in synthetic base oils and most common solvents .科学研究应用
Industrial Lubricants
Polysulfides, di-tert-Bu are used in the formulation of industrial and automotive gear oils and greases. They provide a cost-effective source of thermally stable sulfur, which enhances load-carrying and antiwear properties in applications requiring inactive sulfur .
Antioxidants
These compounds exhibit significant antioxidant activity, reacting with peroxyl radicals and suppressing the initial rate of radical consumption. This makes them valuable as additives in industrial lubricants to enhance oxidative stability .
Polymers
Polysulfides, di-tert-Bu serve as sulfiding agents in conjunction with reducing agents like hydrogen to convert metal oxide species into a crystalline metallic sulfide phase in situ for hydrotreating catalysts. This is crucial in the production and treatment of polymers .
作用机制
Target of Action
Polysulfides, di-tert-Bu, primarily target peroxyl radicals . These radicals are highly reactive and can cause oxidative stress in biological systems. Polysulfides act as radical-trapping antioxidants (RTAs), neutralizing these radicals and preventing them from causing damage .
Mode of Action
Polysulfides, di-tert-Bu, interact with peroxyl radicals through a homolytic substitution mechanism . The reaction persists at elevated temperatures (160 °C), enabling tetrasulfides to outperform their 1-oxides as RTAs . This reactivity is unique to higher polysulfides (n ≥ 4), as homolytic substitution on them at S2 yields stabilized perthiyl radicals .
Biochemical Pathways
The primary biochemical pathway affected by polysulfides, di-tert-Bu, is the oxidative stress pathway . By trapping peroxyl radicals, polysulfides help to maintain the oxidative balance in the system. This can contribute to the overall health and functioning of the organism .
Pharmacokinetics
Polysulfides, di-tert-Bu, is slightly soluble in water and volatilizes significantly from the aquatic compartment . . These properties may affect the compound’s bioavailability and distribution in the environment.
Result of Action
The primary result of the action of polysulfides, di-tert-Bu, is the neutralization of peroxyl radicals . This reduces oxidative stress and can contribute to the oxidative stability of various products, including lubricants and other petroleum-derived products . It also suggests that polysulfides may contribute to the biological activity of plant-derived polysulfides .
Action Environment
The action of polysulfides, di-tert-Bu, can be influenced by environmental factors. For example, the compound’s reactivity persists at elevated temperatures , which could influence its efficacy in different environments. Additionally, its solubility and volatility can affect its distribution in the environment . Its strong adsorption on soil and sediment particles suggests that it may be more active in these environments .
安全和危害
未来方向
Polysulfides, di-tert-Bu, due to their anti-wear properties, are indispensable additives to lubricants . They are also added to other petroleum-derived products as oxidation inhibitors . These results suggest that olefin sulfurization processes optimized for tetrasulfide production will afford materials that impart significantly better oxidation stability to hydrocarbon-based products to which polysulfides are added .
属性
IUPAC Name |
1-(2,2-dimethylpropyldisulfanyl)-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S2/c1-9(2,3)7-11-12-8-10(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZZRXXPRCBINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CSSCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345810 | |
| Record name | Bis(2,2-dimethylpropyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2-dimethylpropyl) disulfide | |
CAS RN |
37552-63-9 | |
| Record name | Bis(2,2-dimethylpropyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)
